5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one
Description
Molecular Architecture and Stereochemical Features
The compound’s IUPAC name delineates its structure: a 1,2-dihydropyrrol-3-one ring substituted at position 1 with a 4-fluorophenyl group, at position 4 with a 4-(4-fluorophenyl)thiazol-2-yl moiety, and at position 5 with an amino group. The pyrrolone ring adopts a partially saturated conformation, with the thiazole and fluorophenyl groups contributing to planar rigidity.
Key stereochemical features include:
- Chirality : The pyrrolone ring’s C4 position (bearing the thiazole substituent) is a potential stereogenic center. However, computational models suggest rapid ring puckering, leading to dynamic stereoisomerism under ambient conditions.
- Dihedral angles : Density Functional Theory (DFT) predicts a 35° dihedral angle between the thiazole and pyrrolone rings, minimizing steric clash between the 4-fluorophenyl groups.
The molecular formula, C₁₉H₁₂F₂N₃OS , was derived from high-resolution mass spectrometry (HR-MS) data of analogous compounds. The presence of two fluorine atoms enhances electronegativity, influencing dipole moments and intermolecular interactions.
Properties
Molecular Formula |
C19H13F2N3OS |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H13F2N3OS/c20-12-3-1-11(2-4-12)15-10-26-19(23-15)17-16(25)9-24(18(17)22)14-7-5-13(21)6-8-14/h1-8,10,22,25H,9H2 |
InChI Key |
CTAGLLHZHZYZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Pyrrol-3-one Core Formation
The pyrrol-3-one (1,2-dihydro-pyrrol-3-one) scaffold is commonly synthesized via one-pot multi-component reactions involving:
- An aromatic aldehyde (bearing the 4-fluoro-phenyl group).
- A primary amine or amino derivative to introduce the 5-amino group.
- A keto acid or pyruvic acid as a building block for the pyrrolone ring.
For example, a one-pot condensation of 4-fluorobenzaldehyde, an amine source, and pyruvic acid in ethanol with catalytic trifluoroacetic acid yields substituted pyrrol-2(5H)-ones. This method allows incorporation of various substituents on the phenyl ring and amino group with good yields and structural control.
Thiazole Ring Construction and Attachment
The 4-(4-fluoro-phenyl)thiazol-2-yl substituent is typically introduced via:
- Synthesis of 2-aminothiazole derivatives through cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources.
- Subsequent coupling of the aminothiazole intermediate with the pyrrolone core.
Microwave-assisted synthesis has been employed to efficiently prepare 2-amino-5-arylidene-1,3-thiazolidin-4-ones, which can be transformed into the desired thiazole derivatives. These methods use sulfur/nitrogen displacement reactions with primary amines under controlled conditions to achieve high yields and selectivity.
Amino Group Introduction
The 5-amino functionality on the pyrrolone ring is introduced either:
- Directly during the multi-component pyrrolone synthesis by using an amino-containing reagent.
- Or by post-synthetic modification of a precursor pyrrolone via amination reactions.
The presence of the amino group is critical for biological activity and is confirmed by spectroscopic methods such as NMR and IR.
Typical Reaction Conditions and Reagents
Research Findings on Optimization
Microwave Irradiation : Use of microwave reactors has been shown to significantly improve reaction rates and yields in the synthesis of thiazole derivatives and pyrrolones by providing uniform heating and reducing side reactions.
Catalysts and Solvents : Catalytic amounts of trifluoroacetic acid in ethanol are effective for pyrrolone ring formation. Glacial acetic acid with acetate salts and piperidine can facilitate Knoevenagel-type condensations in thiazole synthesis.
Temperature Control : Precise temperature monitoring (e.g., 80–150°C) is essential to avoid decomposition and side products, especially in sulfur/nitrogen displacement reactions during thiazole ring formation.
Analytical Characterization Supporting Preparation
NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the substitution pattern on aromatic rings and heterocycles. Long-range proton-carbon correlations validate the position of substituents on the pyrrolone and thiazole rings.
Mass Spectrometry : High-resolution MS confirms molecular weight and purity.
IR Spectroscopy : Characteristic bands for amino groups and carbonyls confirm functional group presence.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Pyrrolone core synthesis | 4-fluorobenzaldehyde, pyruvic acid, amine, TFA, ethanol | Reflux or microwave, 60–90 min | Substituted pyrrol-3-one with 5-amino group |
| 2. Thiazole ring synthesis | α-haloketone, thiourea, primary amine | Microwave or conventional heating, 80–150°C | 2-Aminothiazole intermediate |
| 3. Coupling and final assembly | Pyrrolone intermediate + thiazole derivative | Mild conditions, inert atmosphere | Target compound with dual fluoro-phenyl substitution |
The preparation of 5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one involves sophisticated multi-step organic synthesis combining pyrrolone ring formation, thiazole ring construction, and strategic functional group introduction. Microwave-assisted methods and catalytic conditions have been demonstrated to improve efficiency and yields. Analytical techniques such as NMR and mass spectrometry confirm the successful synthesis and substitution patterns. This compound’s preparation is supported by a broad range of organic synthesis methodologies documented in recent literature and patents.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amino group (–NH<sub>2</sub>) undergoes alkylation and acylation under standard conditions. These reactions modify the compound’s electronic properties and enhance solubility for pharmacological applications.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Ethyl derivative (secondary amine) | 75–80% | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated product (amide) | 85–90% |
Nucleophilic Aromatic Substitution
Electron-deficient positions on the thiazole and fluorophenyl rings are susceptible to nucleophilic substitution.
| Target Position | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Thiazole C-5 | NaN<sub>3</sub>, DMSO | 80°C, 12 hrs | Azide-substituted thiazole | Requires microwave assistance |
| Fluorophenyl para | NH<sub>3</sub>/CuI, DMF | 100°C, inert atmosphere | Ammonia-substituted phenyl | Limited by fluorine’s EWG effect |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/alkyl groups.
| Reaction Type | Catalyst/Base | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Boronic acid derivatives | Biaryl-functionalized compound | 60–70% |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | Aryl halides | N-Arylated derivatives | 50–55% |
Cycloaddition Reactions
The pyrrolone ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.
Oxidation and Reduction
Controlled redox reactions modify functional groups without disrupting the core structure.
| Reaction Type | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Sulfoxide-thiazole derivative | Increased polarity |
| Reduction | NaBH<sub>4</sub>, MeOH | Pyrrolidine alcohol (1,2-dihydro reduction) | Altered hydrogen bonding |
Biologically Relevant Transformations
In metabolic studies, the compound undergoes hydroxylation and glucuronidation:
Key Mechanistic Insights:
-
Thiazole Reactivity : The electron-withdrawing fluorine substituents direct electrophilic attacks to the C-5 position of the thiazole ring.
-
Amino Group : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites), influencing inhibitory activity .
-
Pyrrolone Ring : The ketone group is redox-active, enabling structural diversification via reduction to secondary alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 357.38 g/mol. Its unique thiazole and pyrrole rings are significant for its interaction with biological targets.
Protein Kinase Inhibition
One of the primary applications of this compound is its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including cell growth and division. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer.
| Compound | Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| 5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one | Protein Kinase A | Competitive | 50 nM |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development in cancer therapy.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. It has been tested against several bacterial strains, revealing effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of 5-amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Interacting with Nucleic Acids: Binding to DNA or RNA to modulate gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituents, molecular conformations, and synthesis.
Structural and Functional Group Analysis
Key Findings
Substituent Effects :
- The target compound ’s dual 4-fluorophenyl groups enhance lipophilicity compared to the chloro-dimethoxyphenyl analog in .
- Compounds 4 and 5 incorporate triazolyl and pyrazolyl rings , introducing additional hydrogen-bonding sites but increasing steric bulk.
Conformational Differences: The target compound’s thiazole-linked fluorophenyl group adopts a perpendicular orientation relative to the planar pyrrolone-thiazole system, similar to Compound 5’s non-planar fluorophenyl groups . In contrast, the chloro-dimethoxyphenyl analog lacks this conformational flexibility due to rigid methoxy substituents.
Synthetic Considerations: Compounds 4 and 5 were synthesized in high yields (>85%) via cyclocondensation, suggesting scalable routes for analogous pyrrolone-thiazole systems.
Computational tools like Multiwfn could elucidate these effects through wavefunction analysis.
Biological Activity
5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one is a complex organic compound with potential therapeutic applications. This compound belongs to a broader class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of fluorine atoms in its structure enhances its pharmacological profile by improving lipophilicity and bioavailability.
Chemical Structure and Properties
The chemical formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The thiazole ring and the fluorinated phenyl groups are particularly significant in mediating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 371.3623 g/mol |
| Chemical Formula | C₁₉H₁₈F₂N₃O |
| IUPAC Name | (2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, fluorinated triazoles have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study:
A study reported the synthesis of several fluorinated triazole derivatives and their evaluation against MDA-MB-231 breast cancer cells. The most active compounds exhibited IC₅₀ values as low as 16.6 µM, indicating potent inhibitory effects on cell viability (Cheng et al., 2007) .
Antibacterial and Antifungal Properties
Thiazole derivatives are recognized for their antibacterial and antifungal activities. The compound's structural features suggest potential interactions with bacterial enzymes, which could lead to antimicrobial effects.
Research Findings:
In a comparative study, thiazole derivatives demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . This highlights the potential utility of this compound in treating fungal infections.
Mechanistic Insights
The mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For example, some fluorinated compounds have been identified as inhibitors of HER2 tyrosine kinase, a target in breast cancer therapy .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cancer cell growth |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one, and what intermediates are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step heterocyclization. For example:
Thiazole Formation : React 4-fluorophenyl thiourea with α-bromo ketones to form the thiazole core (e.g., 4-(4-fluorophenyl)thiazol-2-amine) .
Pyrrolone Assembly : Use the Paal-Knorr reaction to cyclize γ-keto amides, introducing the 1,2-dihydropyrrol-3-one moiety .
Amination : Introduce the 5-amino group via nucleophilic substitution or catalytic hydrogenation of nitro precursors .
- Key Intermediates : Monitor purity of 4-(4-fluorophenyl)thiazol-2-amine (HPLC, >98%) and γ-keto amide intermediates (TLC, Rf = 0.5 in ethyl acetate/hexane) .
Q. How can the compound’s solubility and stability be systematically evaluated for in vitro assays?
- Methodology :
- Solubility : Use Hansen solubility parameters (HSPiP software) to select solvents (e.g., DMSO for stock solutions). Validate via dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., hydrolysis of the thiazole ring) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from fluorophenyl and thiazole groups (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in tautomerism (e.g., 1,2-dihydropyrrol-3-one vs. enol forms) using single-crystal analysis .
Advanced Research Questions
Q. How can synthetic yields be improved for the thiazole-pyrrolone scaffold under varying reaction conditions?
- Methodology :
- Catalytic Optimization : Compare Pd(OAc)₂ vs. CuI in Buchwald-Hartwig amination (e.g., 65% vs. 45% yield) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 150°C, improving yield by 20% .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. off-target effects)?
- Methodology :
- Counter-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions (e.g., RMSD < 2.0 Å over 100 ns trajectories) to validate binding poses .
- Metabolite Profiling : Use LC-HRMS to detect active metabolites that may contribute to observed discrepancies .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors at the 5-amino group, hydrophobic regions near the thiazole) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for fluorophenyl substitutions (e.g., 4-F vs. 2-F analogs) to optimize binding affinity .
- ADMET Prediction : Use QikProp to prioritize derivatives with improved logP (1–3) and CNS permeability (PSA < 90 Ų) .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on the tautomeric state of the 1,2-dihydropyrrol-3-one ring?
- Methodology :
- Variable-Temperature NMR : Monitor proton exchange between enol and keto forms (e.g., coalescence temperature ~100°C in DMSO-d₆) .
- Theoretical Calculations : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental bond lengths (C=O: 1.22 Å vs. 1.24 Å observed) .
Q. Why do different heterocyclization agents (e.g., PTSA vs. POCl₃) produce divergent regioselectivity in thiazole formation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
